Compound Description: This compound serves as a key intermediate in the synthesis of various biologically active compounds. Research highlights its efficient and scalable synthesis through organocatalyzed desymmetrization and chemoselective reduction. []
Relevance: 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one shares the core bicyclic structure with 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. The key difference lies in the presence of a ketone group at position 2 and two methyl substituents at position 6 in the related compound. This structural similarity makes it a relevant intermediate in synthetic pathways leading to the target compound or its derivatives. []
Compound Description: This compound represents a conformationally constrained amino acid. Its synthesis involves an intramolecular carbenoid reaction followed by Curtius degradation to introduce the amino group. []
Relevance: While sharing the 3-oxabicyclo[3.1.0]hexane core with 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, this compound features distinct functionalities. The presence of an amino group at position 1 and a ketone at position 2 makes it a relevant structural analog for studying conformational effects and potential biological activities related to the target compound. []
Compound Description: This compound exhibits potent and selective agonist activity at group II metabotropic glutamate receptors and has been studied clinically. Its synthesis leverages the Bucherer–Berg protocol using the corresponding chiral ketone. []
Relevance: This compound is a close structural analog of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. The absence of the oxygen atom in the bicyclic core and the presence of an amino group at position 2 are the key structural differences. This compound provides valuable insights into the structure-activity relationship of bicyclic amino acids, particularly concerning their interaction with glutamate receptors. It can serve as a template for designing analogs of the target compound with potential biological activity. []
Compound Description: These compounds represent a series of C4β-N-linked variants of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-carboxylic Acid. They were designed to investigate their affinity and activity at mGlu2 and mGlu3 receptor subtypes. []
Relevance: These derivatives are structurally related to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid, sharing the bicyclo[3.1.0]hexane core, but lack the oxygen atom in the five-membered ring. The presence of a second carboxylic acid group at position 6 and variations in the C4β substituent make them relevant analogs for studying the structure-activity relationship of bicyclic amino acid derivatives targeting glutamate receptors. These compounds can inform the design of new analogs of the target compound with potential biological activity. []
Compound Description: This series of compounds was developed as potent and selective group II mGluR antagonists. The introduction of a hydroxy or alkoxyl group at the C-3 position of a known mGluR agonist led to the discovery of these antagonists. []
Relevance: These derivatives share the bicyclo[3.1.0]hexane core structure with 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, although they lack the oxygen atom in the five-membered ring. The presence of an amino group at position 2, a fluorine atom at position 6, and various alkoxy substituents at position 3 makes them relevant structural analogs. Investigating their interactions with mGluRs can provide valuable insights for designing targeted analogs of the target compound. []
2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives
Compound Description: These compounds were synthesized and evaluated as potent, selective, and orally active group II mGluR agonists. The introduction of a fluorine atom at positions 3 or 6 of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-carboxylic Acid led to the discovery of these agonists. []
Relevance: Sharing the bicyclo[3.1.0]hexane core with 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (lacking the oxygen atom), these derivatives incorporate an amino group at position 2, two carboxylic acid groups at positions 2 and 6, and a fluorine atom at either position 3 or 6. Their successful development as group II mGluR agonists highlights the potential of modifying the target compound's structure to achieve specific biological activities. []
6-Bromo-3-oxabicyclo[3.1.0]hexane
Compound Description: Both the exo and endo isomers of this compound are key intermediates in the study of stereospecific reactions with butyllithium. They are typically synthesized through the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane. []
Relevance: This compound is closely related to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid, sharing the 3-oxabicyclo[3.1.0]hexane core structure. The presence of a bromine atom at position 6 instead of a carboxylic acid group highlights a key structural difference. This compound's significance lies in its use for exploring stereochemical aspects and reactivity patterns within this bicyclic system, which can inform the synthesis and modification of the target compound. []
Compound Description: All four stereoisomers of this compound, an unnatural amino acid, have been synthesized. The synthetic strategy involves obtaining the cis or trans acid by adjusting reaction conditions, followed by optical resolution via diastereomeric salt formation or chiral chromatography. []
Relevance: This compound shares a structural resemblance to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, featuring a bicyclo[3.1.0]hexane core but with a nitrogen atom replacing the oxygen in the five-membered ring. The presence of a tert-butoxycarbonyl protecting group on the nitrogen and a carboxylic acid group at position 2 further defines its structure. This compound highlights the feasibility of synthesizing and utilizing diverse stereoisomers of related bicyclic systems, potentially offering valuable insights for developing analogs of the target compound with specific stereochemical properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.